molecular formula C23H23ClN2O5S B11544653 N-(4-Chloro-2-methylphenyl)-2-[N-(2,4-dimethoxyphenyl)benzenesulfonamido]acetamide

N-(4-Chloro-2-methylphenyl)-2-[N-(2,4-dimethoxyphenyl)benzenesulfonamido]acetamide

Cat. No. B11544653
M. Wt: 475.0 g/mol
InChI Key: QXGWOVYALKREDH-UHFFFAOYSA-N
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Description

N-(4-Chloro-2-methylphenyl)-2-[N-(2,4-dimethoxyphenyl)benzenesulfonamido]acetamide is a complex organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chloro-2-methylphenyl)-2-[N-(2,4-dimethoxyphenyl)benzenesulfonamido]acetamide typically involves multiple steps, including the formation of the sulfonamide bond and the introduction of the chloro and methoxy groups. Common reagents used in the synthesis may include sulfonyl chlorides, amines, and various catalysts. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chloro-2-methylphenyl)-2-[N-(2,4-dimethoxyphenyl)benzenesulfonamido]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions could lead to the formation of amines or other reduced derivatives.

    Substitution: The chloro and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while nucleophilic substitution could result in the replacement of the chloro group with another functional group.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe to study enzyme interactions.

    Medicine: Possible development as an antimicrobial or anticancer agent.

    Industry: Utilization in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N-(4-Chloro-2-methylphenyl)-2-[N-(2,4-dimethoxyphenyl)benzenesulfonamido]acetamide would depend on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, inhibiting their function. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonamides with varying substituents on the aromatic rings. Examples include:

  • N-(4-Chlorophenyl)-2-[N-(2,4-dimethoxyphenyl)benzenesulfonamido]acetamide
  • N-(4-Methylphenyl)-2-[N-(2,4-dimethoxyphenyl)benzenesulfonamido]acetamide

Uniqueness

The uniqueness of N-(4-Chloro-2-methylphenyl)-2-[N-(2,4-dimethoxyphenyl)benzenesulfonamido]acetamide lies in its specific combination of chloro, methyl, and methoxy groups, which may confer distinct chemical and biological properties compared to other sulfonamides.

properties

Molecular Formula

C23H23ClN2O5S

Molecular Weight

475.0 g/mol

IUPAC Name

2-[N-(benzenesulfonyl)-2,4-dimethoxyanilino]-N-(4-chloro-2-methylphenyl)acetamide

InChI

InChI=1S/C23H23ClN2O5S/c1-16-13-17(24)9-11-20(16)25-23(27)15-26(32(28,29)19-7-5-4-6-8-19)21-12-10-18(30-2)14-22(21)31-3/h4-14H,15H2,1-3H3,(H,25,27)

InChI Key

QXGWOVYALKREDH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC(=O)CN(C2=C(C=C(C=C2)OC)OC)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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